
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their intense colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazonium salt of 4-(diethylamino)-o-toluidine can be prepared by treating it with nitrous acid under acidic conditions. This diazonium salt is then coupled with 1,2-dimethyl-5-nitro-1H-indazole to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is typically carried out in a controlled environment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully monitored to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro derivatives or quinones.
Reduction: Reduction of the azo group results in the formation of aromatic amines.
Substitution: Substitution reactions yield halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress or as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Azo Benzene: Another azo compound with similar structural features but different substituents.
Methyl Orange: A well-known azo dye used as a pH indicator.
Sudan III: An azo dye used for staining in biological applications.
Uniqueness
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-nitro-1H-indazolium chloride is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the diethylamino group and the nitro group on the aromatic rings enhances its stability and color intensity, making it particularly useful in applications requiring vibrant and stable dyes.
Propiedades
Número CAS |
94108-31-3 |
|---|---|
Fórmula molecular |
C20H27ClN6O2 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
4-[(1,2-dimethyl-5-nitro-1,3-dihydroindazol-1-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;chloride |
InChI |
InChI=1S/C20H26N6O2.ClH/c1-6-25(7-2)15-8-10-18(14(3)12-15)21-22-20-17-13-16(26(27)28)9-11-19(17)23(4)24(20)5;/h8-13,20H,6-7H2,1-5H3;1H |
Clave InChI |
RCOKJCXKURXCTL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2C3=C(C=CC(=C3)[N+](=O)[O-])[NH+](N2C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


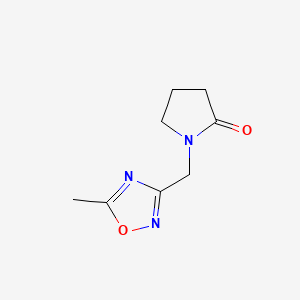
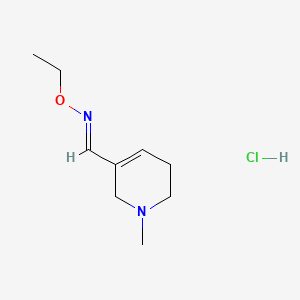

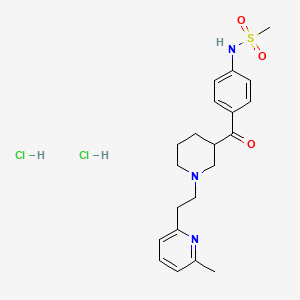
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
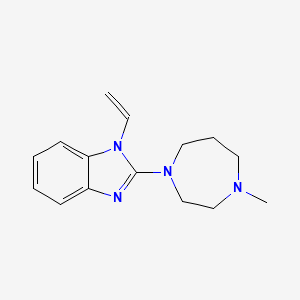


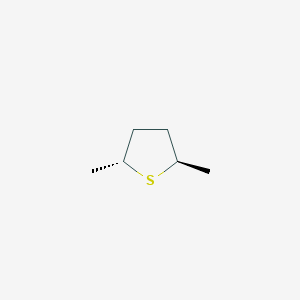
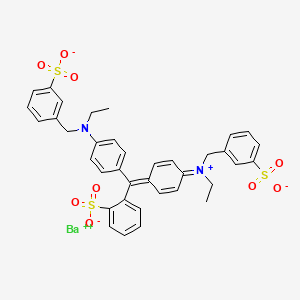
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)



